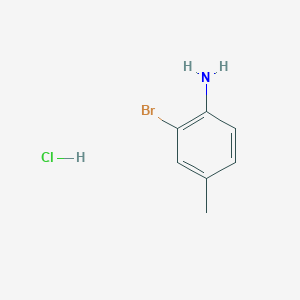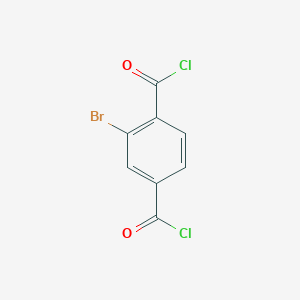
2-Bromo-4-methylaniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-4-methylaniline hydrochloride and its derivatives can be accomplished through different routes. A common method involves the use of palladium(0) catalysis in Suzuki cross-coupling reactions. For instance, Komal Rizwan et al. (2021) synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, achieving considerable yields and demonstrating the versatility of this synthetic approach (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and electronic properties of 2-Bromo-4-methylaniline hydrochloride derivatives have been studied using density functional theory (DFT). The analysis provides insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the reactivity and interaction with other molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-4-methylaniline hydrochloride derivatives is influenced by the presence of bromo and methylaniline groups. These groups can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The synthesis and characterization of such derivatives reveal their potential in forming complex molecular structures with diverse functionalities (Rizwan et al., 2021).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Iminophosphoranes : “2-Bromo-4-methylaniline” has been used in the synthesis of iminophosphoranes . Iminophosphoranes are used in various fields of chemistry for the synthesis of other complex molecules .
-
Reaction with Imidazo Pyridine Carboxylates : “2-Bromo-4-methylaniline” reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
-
Potential Use in Food, Drug, Pesticide or Biocidal Product : According to a safety data sheet, “2-Bromo-4-methylaniline hydrochloride” could potentially be used in food, drug, pesticide or biocidal product .
-
Synthesis of Other Compounds : “2-Bromo-4-methylaniline” and its related compounds have been used in the synthesis of various other compounds . For example, it has been used in the synthesis of iminophosphoranes , and it reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
-
Potential Use in Food, Drug, Pesticide or Biocidal Product : According to a safety data sheet, “2-Bromo-4-methylaniline hydrochloride” could potentially be used in food, drug, pesticide or biocidal product .
-
Laboratory Chemicals : “2-Bromo-4-methylaniline hydrochloride” is listed as a laboratory chemical , which means it could be used in various laboratory experiments and procedures.
Safety And Hazards
The safety data sheet suggests that this compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . It is also advised to use the compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral .
Eigenschaften
IUPAC Name |
2-bromo-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPUTBVICJDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608084 | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylaniline hydrochloride | |
CAS RN |
13194-71-3 | |
| Record name | Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 226432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13194-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)








